molecular formula C15H14N4O3 B2759339 2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797745-86-8

2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2759339
CAS No.: 1797745-86-8
M. Wt: 298.302
InChI Key: COPBFWUMBLWEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a combination of isoxazole, piperidine, and nicotinonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized isoxazole derivatives, while reduction can produce reduced piperidine derivatives.

Scientific Research Applications

2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity, while the nicotinonitrile group can influence its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, piperidine-containing molecules, and nicotinonitrile analogs. These compounds share structural similarities but may differ in their specific functional groups and overall activity .

Uniqueness

What sets 2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c16-10-11-2-1-6-17-14(11)21-12-4-8-19(9-5-12)15(20)13-3-7-18-22-13/h1-3,6-7,12H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPBFWUMBLWEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.